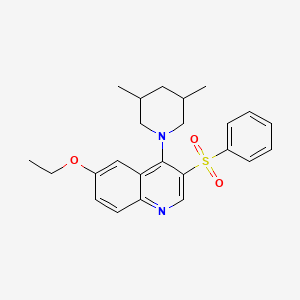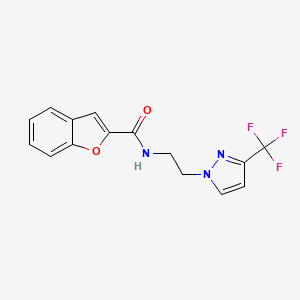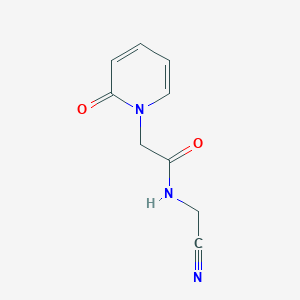
1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound that contains a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been presented .Chemical Reactions Analysis
The trifluoromethylation of N-heteroaromatic compounds has been achieved through the highly regioselective addition of a trifluoromethyl nucleophile . This reaction proceeds under mild conditions in gram scale with high functional group tolerance .Applications De Recherche Scientifique
Synthesis of Tetrahydroquinoline Derivatives
1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline serves as a pivotal compound in the synthesis of diverse tetrahydroquinoline derivatives. For instance, studies have demonstrated its role in intramolecular cyclisation processes leading to the production of 1-substituted 3,4-dihydroisoquinolines, which are valuable intermediates for further chemical transformations (Gittos et al., 1976). Similarly, the compound has been identified in the context of antibiotic discovery from microbial sources, as seen in the isolation of helquinoline, a tetrahydroquinoline antibiotic from Janibacter limosus, indicating its presence in natural products with significant biological activity (Asolkar et al., 2004).
Medicinal Chemistry Applications
In medicinal chemistry, the manipulation of tetrahydroquinoline derivatives, including those related to 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, has been explored for the design of potent and selective inhibitors for therapeutic targets. For example, the application of beta-fluorination on tetrahydroisoquinoline inhibitors has been investigated to achieve a balance between potency and selectivity in inhibiting phenylethanolamine N-methyltransferase, a key enzyme involved in catecholamine biosynthesis (Grunewald et al., 2006). Furthermore, the synthesis of novel optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives and their evaluation for antibacterial activity showcases the potential of such compounds in developing new antibacterial agents (Lingaiah et al., 2012).
Material Science and Dye Synthesis
Tetrahydroquinoline derivatives have also found applications in material science, particularly in the synthesis of azo disperse dyes. The introduction of a trifluoromethyl group, as seen in 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, enhances lightfastness properties on textiles, demonstrating the role of such compounds in improving dye performance (Aliwarga & Hallas, 1981).
Mécanisme D'action
Target of Action
The primary target of 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is Topoisomerase II . Topoisomerase II is an established target for anticancer drugs . It plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, thus facilitating the separation of the DNA strands during these processes .
Mode of Action
1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline interacts with its target, Topoisomerase II, by inhibiting its activity . This inhibition leads to the prevention of DNA replication and transcription, thereby inhibiting cell proliferation .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways by inhibiting Topoisomerase II . This results in the disruption of these pathways, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s stability against liver enzymes suggests good bioavailability .
Result of Action
The inhibition of Topoisomerase II by 1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline leads to the disruption of DNA replication and transcription . This results in cell cycle arrest and apoptosis, thereby inhibiting cell proliferation .
Propriétés
IUPAC Name |
1-ethyl-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-2-16-7-3-4-9-5-6-10(8-11(9)16)12(13,14)15/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPWFRSAVPKVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2942856.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2942857.png)
![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2942858.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2942862.png)



![2-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2942872.png)




![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2942879.png)